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molecular formula C12H12N2O3 B8518262 4-Hydroxy-7,8,9,10-tetrahydrobenzo[f]quinoxaline-2,3(1H,4H)-dione

4-Hydroxy-7,8,9,10-tetrahydrobenzo[f]quinoxaline-2,3(1H,4H)-dione

Cat. No. B8518262
M. Wt: 232.23 g/mol
InChI Key: CTEXOOUNLHARDI-UHFFFAOYSA-N
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Patent
US05153195

Procedure details

A solution of 25% ammonium hydroxide in water (0.7 ml) was added to a solution of 5-ethoxalylamino-1,2,3,4-tetrahydro-6-nitronaphthalene (0.30 g, 1 mmol) in a mixture of 10 ml of N,N-dimethylformamide and 30 ml of tetrahydrofuran. The mixture was hydrogenated at atmospheric pressure and room temperature in the presence of 5% platinum on carbon, until the starting material had disappeared. The mixture was filtered and the filtrate was discarded. Now the filter was washed with 5% aqueous potassium hydroxide, and the filtrate was acidified with 4N hydrochloric acid. The white precipitate was isolated by filtration and washed with water and ethanol to give 0.11 g (46%) of the title compound M.p. >225° C. dec.; 1H-NMR (DMSO-d6): 1.57-1.90 (m, 4H, 2CH2), 2.50-2.93 (m, 4H, 2CH2), 6.95 (d, J=9 Hz, 1H, ArH), 7.30 (d, J=9 Hz, 1H, ArH); appr. 11.1 (very broad s, 1H, NH); IR (KBr): 1670 cm1 ; MS (m/e): 232 (M+, 87%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-ethoxalylamino-1,2,3,4-tetrahydro-6-nitronaphthalene
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
[OH-].[NH4+].[C:3]([NH:10][C:11]1[C:20]([N+:21]([O-:23])=O)=[CH:19][CH:18]=[C:17]2[C:12]=1[CH2:13][CH2:14][CH2:15][CH2:16]2)([C:5](OCC)=[O:6])=[O:4]>O.CN(C)C=O.O1CCCC1.[Pt]>[OH:23][N:21]1[C:20]2[CH:19]=[CH:18][C:17]3[CH2:16][CH2:15][CH2:14][CH2:13][C:12]=3[C:11]=2[NH:10][C:3](=[O:4])[C:5]1=[O:6] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
5-ethoxalylamino-1,2,3,4-tetrahydro-6-nitronaphthalene
Quantity
0.3 g
Type
reactant
Smiles
C(=O)(C(=O)OCC)NC1=C2CCCCC2=CC=C1[N+](=O)[O-]
Name
Quantity
0.7 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
Now the filter was washed with 5% aqueous potassium hydroxide
CUSTOM
Type
CUSTOM
Details
The white precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with water and ethanol

Outcomes

Product
Name
Type
product
Smiles
ON1C(C(NC=2C3=C(C=CC12)CCCC3)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.11 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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